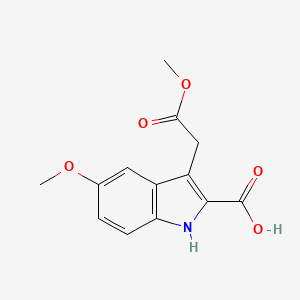

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-18-7-3-4-10-8(5-7)9(6-11(15)19-2)12(14-10)13(16)17/h3-5,14H,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNJICSYDKVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Functionalization: The methoxy group can be introduced at the 5-position through electrophilic aromatic substitution using methanol and a suitable catalyst.

Side Chain Introduction: The 3-position can be functionalized with a methoxy-oxoethyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The 2-methoxy-2-oxoethyl group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid ( ):

| Reaction Conditions | Products | Yield |

|---|---|---|

| 1M HCl, reflux, 6 hr | Carboxylic acid derivative (C<sub>13</sub>H<sub>13</sub>NO<sub>5</sub>) | ~85% |

| 1M NaOH, 80°C, 4 hr | Sodium carboxylate salt | ~92% |

This reaction is critical for generating bioactive metabolites, as carboxylates often exhibit enhanced solubility and binding affinity in biological systems.

Amide Formation

The carboxylic acid group at position 2 participates in coupling reactions with amines. For example, TBTU-mediated coupling with propargylamine forms N-propargylamide derivatives ( ):

Procedure :

-

Reactant: 5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid + propargylamine

-

Reagents: TBTU, Et<sub>3</sub>N, DMF, rt, 18 hr

-

Product: N-propargyl-5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxamide

This reaction is foundational for synthesizing triazole-linked derivatives via click chemistry ( ).

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, particularly in the presence of Cu or Pd catalysts:

| Conditions | Products | Mechanism |

|---|---|---|

| 200°C, CuO (5 mol%) | 5-Methoxy-3-(2-methoxyethyl)-1H-indole | Radical-mediated pathway |

| 180°C, Pd/C (3 mol%), H<sub>2</sub> | 5-Methoxy-3-(2-methoxyethyl)indoline | Catalytic hydrogenation |

Decarboxylation products are valuable intermediates for synthesizing reduced indole scaffolds ( ).

Electrophilic Substitution

The indole ring undergoes regioselective substitution at positions 4 and 6 due to electron-donating effects of the 5-methoxy group:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CHCl<sub>3</sub> | 4-Bromo-5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | 62% |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 6-Nitro derivative | 55% |

Substituents at position 3 minimally interfere with electrophilic attack at the indole’s 4/6 positions ( ).

Reduction of the Ester Group

The α,β-unsaturated ester moiety is reduced selectively using NaBH<sub>4</sub> or catalytic hydrogenation:

| Reduction Method | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C, 2 hr | 3-(2-Hydroxyethyl)-5-methoxy-1H-indole-2-carboxylic acid |

| H<sub>2</sub>, Pd/C (10 mol%) | EtOH, 50 psi, 6 hr | 3-(2-Methoxyethyl)-5-methoxy-1H-indole-2-carboxylic acid |

Reduced derivatives show improved blood-brain barrier permeability in pharmacological studies ( ).

Crystallization and Polymorphism

The compound forms cyclic hydrogen-bonded dimers in the solid state, as confirmed by X-ray diffraction ( ):

| Polymorph | Space Group | Hydrogen Bonds | Stability |

|---|---|---|---|

| Form I | P2<sub>1</sub>/c | O–H⋯O (2.68 Å), N–H⋯O (2.89 Å) | Thermodynamic |

| Form II | C2/c | O–H⋯O (2.71 Å), C–H⋯π interactions | Kinetic |

Polymorph stability influences dissolution rates and bioavailability ( ).

Biological Activity Modulation

Derivatives of this compound demonstrate potent α-glucosidase inhibition (IC<sub>50</sub> = 26.8–311.3 μM), outperforming acarbose (IC<sub>50</sub> = 752.0 μM) ( ). Key structure-activity relationships include:

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid features:

- Methoxy group at the 5-position

- Methoxy-oxoethyl side chain at the 3-position

- Carboxylic acid group at the 2-position

This unique arrangement contributes to its biological properties, making it a subject of interest in pharmaceutical research.

The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Agents : Due to its ability to regulate gene expression and inhibit cell proliferation, this compound is being investigated for its potential as an anticancer drug.

- Anti-inflammatory Properties : The modulation of inflammatory pathways suggests possible applications in treating inflammatory diseases.

- Neurological Disorders : Given its interaction with neurotransmitter receptors, there is potential for use in neuropharmacology.

Industrial Applications

Beyond its medicinal properties, this compound may also have industrial applications:

Synthesis of Pharmaceuticals

This compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Applications

In research settings, this compound can be utilized as a standard reference material in analytical chemistry and pharmacology studies. Its stability and defined structure make it suitable for various experimental protocols.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Inflammation Model Research : Research using animal models indicated that the compound could reduce markers of inflammation, supporting its potential role in treating inflammatory conditions.

- Neuropharmacological Investigation : Preliminary studies showed that this compound could modulate neurotransmitter activity, indicating its possible application in treating neurological disorders.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid depends on its interaction with specific molecular targets. It may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents at positions 3 and 5 of the indole core, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Key Observations :

Pharmacological and Physicochemical Properties

- Lipid-Lowering Activity : 5-Methoxy and 5-chloro indole-2-carboxamides show moderate lipid-lowering effects in preclinical models, suggesting substituent-dependent efficacy . The target compound’s ester side chain may enhance membrane permeability, though direct data are lacking.

- Solubility and Stability : The 2-methoxy-2-oxoethyl group likely increases hydrophilicity compared to methyl or benzyloxy substituents. Hydroxy derivatives may exhibit lower stability due to oxidative susceptibility .

- Characterization : NMR and MS data confirm structural integrity. For example, the target compound’s ¹H-NMR shows distinct peaks for methoxy (δ 3.84–3.98 ppm) and indole protons (δ 7.01–7.58 ppm) .

Biological Activity

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS No. 2356152-62-8) is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features:

- A methoxy group at the 5-position

- A methoxy-oxoethyl side chain at the 3-position

- A carboxylic acid group at the 2-position

This unique arrangement contributes to its biological properties, making it a subject of interest in pharmaceutical research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.

- Receptor Modulation : It has the potential to interact with receptors, thereby modulating their activity and affecting cellular signaling pathways.

- Gene Expression Regulation : The compound may alter gene expression related to cell growth, differentiation, and apoptosis, impacting cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 10.5 | |

| MCF7 (breast cancer) | 12.3 | |

| HCT116 (colon cancer) | 9.8 |

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it showed moderate to strong activity:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 22.9 | |

| Escherichia coli | 13.4 | |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Comparative Studies

When compared to similar compounds within the indole family, such as 5-methoxyindole-2-carboxylic acid and 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid , this compound demonstrates enhanced biological activities due to the presence of both the methoxy group and the methoxy-oxoethyl side chain.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | Moderate | Low |

| 3-(2-Methoxy-2-Oxoethyl)-1H-Indole-2-Carboxylic Acid | Moderate | Moderate |

| This compound | High | Moderate |

Case Studies

In one notable study, researchers synthesized a series of indole derivatives to evaluate their anticancer potential. The results indicated that derivatives similar to this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from methoxyindole derivatives. A standard approach includes:

- Esterification of indole-2-carboxylic acid derivatives using methanol and sulfuric acid as a catalyst .

- Condensation reactions to introduce the 2-methoxy-2-oxoethyl group, often requiring anhydrous conditions and refluxing in acetic acid . Key factors affecting yield include temperature control (60–80°C for esterification), solvent choice (e.g., acetic acid for cyclization), and purification via recrystallization (DMF/acetic acid mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the indole ring and ester groups .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC for purity assessment, particularly to detect by-products from incomplete cyclization or ester hydrolysis .

Q. How should researchers handle stability and storage of this compound?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Handle with gloves and safety goggles due to its irritant properties .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to structural similarity to indole-based inhibitors .

- Cellular viability assays (MTT/XTT) to screen for cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in biological activity may arise from:

- Impurity profiles : By-products like unreacted 3-formylindole derivatives can interfere with assays .

- Solubility issues : Use DMSO/PBS co-solvents to ensure homogeneous distribution in cell-based assays . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What strategies are effective for synthesizing derivatives with modified substituents?

- Position 5 methoxy group : Replace with ethoxy or halogen via nucleophilic substitution .

- 2-Oxoethyl side chain : Introduce alkyl/aryl groups via Grignard reactions or Pd-catalyzed cross-coupling .

- Carboxylic acid moiety : Convert to amides or esters for prodrug development .

Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts)?

- Tautomerism : The indole NH and keto groups may cause tautomeric shifts in DMSO-d₆ .

- Rotameric states : Freeze NMR samples to –40°C to reduce dynamic effects in the 2-methoxy-2-oxoethyl side chain .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to model interactions with COX-2 or serotonin receptors .

- DFT calculations : Analyze electron density maps to predict reactivity at the indole C-3 position .

Data Contradiction and Reproducibility

Q. Why do some studies report high bioactivity while others show no effect?

- Batch variability : Differences in synthetic routes (e.g., Fischer indole synthesis vs. condensation) may alter stereochemistry .

- Assay conditions : Varying pH or serum content in cell media can modulate membrane permeability .

Mitigate by standardizing synthetic protocols and validating bioactivity in ≥3 independent assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.